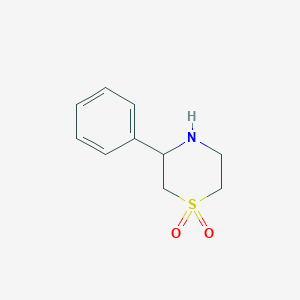

3-Phenyl-1lambda6-thiomorpholine-1,1-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

3-phenyl-1,4-thiazinane 1,1-dioxide |

InChI |

InChI=1S/C10H13NO2S/c12-14(13)7-6-11-10(8-14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |

InChI Key |

HJFOLVLLDKHEIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC(N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyl 1lambda6 Thiomorpholine 1,1 Dione and Its Analogues

Foundational Synthetic Routes to Thiomorpholine-1,1-dione Systems

The construction of the thiomorpholine-1,1-dione scaffold is the initial step in accessing its various substituted derivatives. Several foundational routes have been established for the synthesis of the parent thiomorpholine (B91149) ring. One classical approach involves the transformation of diethanolamine, which upon reaction with a sulfating agent and subsequent cyclization with sodium sulfide (B99878), yields thiomorpholine. acs.org Another method starts from ethyl mercaptoacetate (B1236969) and aziridine (B145994) to form thiomorpholin-3-one, which is then reduced to thiomorpholine using a reducing agent like Lithium aluminum hydride (LiAlH₄). acs.org

More contemporary methods, such as a telescoped photochemical thiol-ene reaction, have been developed for a more time- and atom-efficient synthesis. acs.org This process can involve the reaction of cysteamine (B1669678) hydrochloride with vinyl chloride under photochemical conditions to yield a 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, which then undergoes base-mediated cyclization to form the thiomorpholine ring. acs.org

A particularly relevant foundational route for N-aryl substituted thiomorpholine-1,1-dioxides is the double Michael addition. This reaction involves the addition of a substituted aniline (B41778) to divinyl sulfone. This method is advantageous as it directly installs the sulfone moiety and the N-aryl group in a single cyclization step.

Targeted Synthesis of 3-Phenyl-1λ⁶-thiomorpholine-1,1-dione

The targeted synthesis of 3-Phenyl-1λ⁶-thiomorpholine-1,1-dione requires specific strategies to introduce the phenyl group at the C-3 position of the thiomorpholine ring.

Nucleophilic Aromatic Substitution (SNAr) reactions offer a powerful platform for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. In the context of synthesizing the target molecule, an SNAr approach could theoretically be employed by reacting a thiomorpholine precursor bearing a suitable nucleophile with an activated phenyl electrophile. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

For the synthesis of related sulfur-containing heterocycles, SNAr has been effectively used. For instance, the synthesis of thieno[3,2-b]thiophenes has been achieved through the nucleophilic aromatic substitution of a nitro group on a thiophene (B33073) ring with various thiolates, followed by a base-promoted cyclization. mdpi.com This demonstrates the feasibility of using sulfur-based nucleophiles in SNAr reactions to build heterocyclic systems. A kinetic study on the SNAr reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols further supports an addition-elimination mechanism where the nucleophilic attack is the rate-determining step. oakwoodchemical.com

Cyclization reactions are central to the formation of the thiomorpholine ring. A highly effective method for synthesizing N-aryl thiomorpholine-1,1-dioxides is the double aza-Michael type 1,4-addition of anilines to divinyl sulfone. This reaction can be catalyzed by acids such as AlCl₃ or H₃PO₄. A one-pot version of this reaction involves the in situ reduction of a nitroarene to the corresponding aniline, which then immediately undergoes the double addition to divinyl sulfone, directly yielding the N-aryl-thiomorpholine-1,1-dioxide. This approach is particularly efficient as it combines the reduction and cyclization steps into a single synthetic operation.

A continuous flow process has also been developed for the synthesis of the parent thiomorpholine, highlighting the adaptability of cyclization reactions to modern manufacturing techniques. acs.org This method utilizes a photochemical thiol-ene reaction followed by a base-mediated cyclization, which can be performed in a telescoped format. acs.org

| Cyclization Approach | Reactants | Catalyst/Conditions | Product | Reference |

| Double Michael Addition | Substituted Anilines, Divinyl Sulfone | AlCl₃ or H₃PO₄ | Substituted Phenylthiomorpholine Dioxide | researchgate.net |

| One-Pot Reduction-Cyclization | Nitroarenes, Divinyl Sulfone | Indium/AcOH in MeOH | 1,4-Thiomorpholine 1,1-dioxides | researchgate.net |

| Photochemical Thiol-Ene/Cyclization | Cysteamine Hydrochloride, Vinyl Chloride | 9-Fluorenone (B1672902) (photocatalyst), then base | Thiomorpholine | acs.org |

The conversion of the sulfide in the thiomorpholine ring to a sulfone (1,1-dioxide) is a critical oxidative step. This transformation can be achieved either by starting with a pre-oxidized precursor like divinyl sulfone or by oxidizing a pre-formed thiomorpholine ring. A variety of oxidizing agents are available for this purpose.

Hydrogen peroxide (H₂O₂) is a commonly used and environmentally benign oxidant for this transformation. nih.govgoogle.com The selectivity of the oxidation of sulfides to either sulfoxides or sulfones can often be controlled by the reaction conditions and the catalyst used. organic-chemistry.org For instance, using 30% hydrogen peroxide catalyzed by niobium carbide efficiently yields sulfones, while tantalum carbide as a catalyst favors the formation of sulfoxides. organic-chemistry.org Metal-free oxidation systems, such as using a combination of urea-hydrogen peroxide and phthalic anhydride, can also drive the reaction towards the sulfone product. organic-chemistry.org

A general and efficient method involves the use of hydrogen peroxide in glacial acetic acid under transition-metal-free conditions. nih.gov For substrates containing sensitive functional groups, such as tertiary amines, specific catalytic systems have been developed. A method using hydrogen peroxide in a ketone solvent with a metal compound as a catalyst has been reported for the oxidation of thiomorpholine to its corresponding sulfone. google.com

| Oxidizing System | Reactant | Product | Key Features | Reference |

| Hydrogen Peroxide / Acetic Acid | Sulfide | Sulfoxide/Sulfone | Transition-metal-free, mild conditions | nih.gov |

| Hydrogen Peroxide / Niobium Carbide | Sulfide | Sulfone | High yield and selectivity for sulfone | organic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfide | Sulfone | Metal-free, environmentally benign | organic-chemistry.org |

| Hydrogen Peroxide / Ketone Solvent / Metal Catalyst | Thiomorpholine | Thiomorpholine-1,1-dioxide | Suitable for substrates with tertiary amines | google.com |

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, selectivity, and environmental footprint of the synthesis of 3-Phenyl-1λ⁶-thiomorpholine-1,1-dione and its analogues, advanced synthetic techniques are being employed.

Catalysis plays a pivotal role in modern organic synthesis. For the synthesis of thiomorpholine derivatives, various catalytic systems have been explored. As mentioned, the double Michael addition of anilines to divinyl sulfone can be catalyzed by Lewis or Brønsted acids. researchgate.net Furthermore, indium metal in the presence of acetic acid has been shown to effectively mediate the one-pot reduction of nitroarenes and subsequent cyclization to form 1,4-thiomorpholine 1,1-dioxides. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as direct C-H arylation, represent a state-of-the-art method for forming carbon-carbon bonds. A highly regioselective synthesis of 3-phenyl-1H-indoles has been achieved using a palladium(II) acetate/bis(diphenylphosphino)methane catalytic system in water. nih.gov This type of C-H functionalization could potentially be adapted for the direct phenylation of a pre-formed thiomorpholine-1,1-dione ring, offering a more atom-economical route.

The use of photocatalysis is another advanced technique, as demonstrated in the continuous flow synthesis of thiomorpholine, where 9-fluorenone was used as an inexpensive photocatalyst to facilitate the initial thiol-ene reaction. acs.org

| Advanced Technique | Catalyst/Reagent | Transformation | Advantages | Reference |

| Indium-mediated Reaction | Indium / Acetic Acid | One-pot reduction and cyclization | High efficiency | researchgate.net |

| Direct C-H Arylation | Pd(OAc)₂ / dppm | Phenylation of a heterocyclic core | High regioselectivity, atom economy | nih.gov |

| Photocatalysis in Flow | 9-Fluorenone | Thiol-ene reaction for ring formation | Time-efficient, suitable for continuous manufacturing | acs.org |

Stereoselective and Enantioselective Syntheses of Chiral Analogues

The creation of chiral 3-substituted thiomorpholine-1,1-diones, where the stereocenter is at the C3 position, is a key objective for developing stereoisomerically pure therapeutic agents. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and chiral pool synthesis.

One of the early approaches to obtaining enantiomerically pure compounds involved the resolution of racemic mixtures. For instance, in the synthesis of related chiral isoindolinones, diastereomeric salt formation with a chiral resolving agent like (+)-ephedrine has been employed to separate enantiomers. A similar strategy could theoretically be applied to a racemic mixture of 3-phenyl-1λ⁶-thiomorpholine-1,1-dione.

More advanced and efficient methods focus on the direct asymmetric synthesis of the target molecule. The use of chiral auxiliaries derived from the chiral pool, such as (R)-phenylglycinol, has been successful in the diastereoselective synthesis of related heterocyclic systems like tricyclic γ-lactams. chim.it This approach ensures the formation of a single diastereomer, which upon removal of the chiral auxiliary, would yield the enantiomerically pure target compound.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. For the construction of related chiral heterocycles like isoindolinones, Rh(I)-catalyzed asymmetric arylation has been shown to produce 3-substituted derivatives in high enantiomeric excess (ee). nih.gov This type of catalytic system could potentially be adapted for the asymmetric synthesis of 3-phenyl-1λ⁶-thiomorpholine-1,1-dione. Furthermore, organocatalysis has emerged as a powerful tool for enantioselective transformations. For example, organocatalytic [4+2] cycloaddition reactions have been used to construct chiral spirocyclic oxazinanes and hexahydropyridazines with excellent diastereoselectivity and good enantioselectivity. nih.gov

Biocatalysis represents another promising avenue for the enantioselective synthesis of chiral molecules. nih.gov Enzymes, due to their inherent chirality, can catalyze reactions with high stereoselectivity under mild conditions. For instance, the asymmetric sulfoxidation of prochiral sulfides to produce homochiral sulfoxides is a well-established biocatalytic process. nih.gov While this applies to the sulfur center, enzymes could also be engineered or screened for the stereoselective synthesis of the C3-chiral center in thiomorpholine derivatives.

The following table summarizes some relevant examples of stereoselective and enantioselective syntheses of analogous chiral heterocyclic compounds, highlighting the potential strategies for the synthesis of chiral 3-phenyl-1λ⁶-thiomorpholine-1,1-dione analogues.

| Methodology | Catalyst/Auxiliary | Substrate Type | Product Type | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|---|

| Asymmetric Arylation | Rh(I) Complex | 2-Halobenzaldimines | Chiral 3-Substituted Isoindolinones | High ee | nih.gov |

| Chiral Auxiliary | (R)-Phenylglycinol | 2-Formylbenzoic acid | Tricyclic γ-Lactam | Single diastereomer | chim.it |

| Organocatalytic [4+2] Cycloaddition | Organocatalyst | Methyleneindolinones | Chiral Spiro-oxindoles | Excellent de, Good ee | nih.gov |

| Biocatalytic Asymmetric Sulfoxidation | Enzyme | Prochiral Sulfides | Homochiral Sulfoxides | High ee | nih.gov |

Development of Green Chemistry Principles in Synthetic Pathways

The integration of green chemistry principles into the synthesis of 3-phenyl-1λ⁶-thiomorpholine-1,1-dione and its analogues is essential for developing sustainable and environmentally responsible processes. Key aspects of green chemistry include the use of safer solvents, atom economy, and the development of catalytic and one-pot reactions. nih.govmdpi.com

One notable advancement in the synthesis of the thiomorpholine-1,1-dioxide core involves a one-pot reaction using indium metal. chemrxiv.orgnih.gov This method facilitates the reduction of nitroarenes and their subsequent double aza-Michael addition to divinyl sulfone to form N-aryl-1,4-thiomorpholine 1,1-dioxides. The use of indium is considered a greener alternative as it can be recycled, and the reaction can often be performed in less hazardous solvents like methanol. chemrxiv.orgnih.gov This one-pot approach improves pot economy by reducing the number of separate reaction and purification steps. nih.gov

The choice of solvent is a critical factor in green chemistry. Water is an ideal green solvent, and its use in the synthesis of sulfur-containing heterocycles is being explored. mdpi.com While the solubility of some organic substrates in water can be a challenge, the use of phase-transfer catalysts or co-solvents can overcome this limitation. Other green solvents, such as 2-MeTHF, have also been investigated for the synthesis of related morpholine (B109124) derivatives. chemrxiv.org

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another core principle of green chemistry. nih.gov Reactions that proceed with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. The aforementioned double aza-Michael addition is an example of a reaction with high atom economy.

The use of catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. Both homogeneous and heterogeneous catalysts are being developed for the synthesis of heterocyclic compounds. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. nih.gov

The development of continuous flow processes also contributes to greener synthesis. nih.govresearchgate.net A telescoped photochemical thiol-ene/cyclization sequence in continuous flow has been developed for the synthesis of thiomorpholine. nih.govresearchgate.net This method offers advantages in terms of safety, scalability, and efficiency.

The table below provides an overview of some green chemistry approaches that have been applied to the synthesis of thiomorpholine derivatives and other related heterocycles.

| Green Chemistry Principle | Methodology/Reagent | Application | Advantages | Reference |

|---|---|---|---|---|

| Use of Greener Reagents | Indium Metal | One-pot synthesis of N-aryl-1,4-thiomorpholine 1,1-dioxides | Recyclable, milder conditions | chemrxiv.orgnih.gov |

| Use of Greener Solvents | Water, 2-MeTHF | Synthesis of S-heterocycles and morpholines | Reduced environmental impact, improved safety | mdpi.comchemrxiv.org |

| Atom Economy | Double aza-Michael Addition | Formation of the thiomorpholine-1,1-dione ring | High efficiency, reduced waste | chemrxiv.orgnih.gov |

| Catalysis | Heterogeneous Catalysts | Synthesis of various heterocycles | Reusability, simplified purification | nih.gov |

| Process Intensification | Continuous Flow Synthesis | Synthesis of thiomorpholine | Enhanced safety, scalability, and efficiency | nih.govresearchgate.net |

Derivatization and Functionalization Strategies of the 3 Phenyl 1lambda6 Thiomorpholine 1,1 Dione Scaffold

Chemical Modification at the Phenyl Moiety

Modification of the phenyl group at the 3-position is a primary strategy for modulating the molecule's interactions with its environment. Research has shown that introducing substituents onto this aromatic ring can significantly influence the compound's properties and biological activity.

Detailed research findings indicate that even small substituents on the phenyl ring can lead to notable changes. For instance, in related pharmacophores, adding groups to the para or meta positions of a phenyl ring is a common tactic to probe the topology of binding pockets in enzymes or receptors. researchgate.net This approach allows for the systematic exploration of steric and electronic requirements for optimal interaction. Elongation of a side chain by adding another phenyl group has been shown to increase potency in some inhibitor classes, although this can sometimes be at the expense of selectivity. researchgate.net

Table 1: Examples of Substitutions on the Phenyl Moiety

| Substitution Position | Substituent Type | Rationale |

| para- | Halogen (F, Cl, Br) | Modulates electronic properties, potential for halogen bonding. |

| meta- | Methyl (CH₃) | Increases lipophilicity, provides steric bulk. |

| para- | Methoxy (OCH₃) | Acts as a hydrogen bond acceptor, alters electronics. |

| para- | Nitro (NO₂) | Strong electron-withdrawing group, polar interaction potential. |

| para- | Phenyl | Extends the scaffold to probe deeper binding pockets. researchgate.net |

These modifications are typically achieved through standard aromatic substitution reactions on a precursor molecule or by starting the synthesis with an appropriately substituted phenyl-containing raw material.

Functionalization of the Thiomorpholine-1,1-dione Ring

The thiomorpholine-1,1-dione ring itself offers several avenues for derivatization, including its carbon backbone and the nitrogen atom.

Introducing substituents on the carbon atoms of the thiomorpholine (B91149) ring is a powerful method to alter the scaffold's conformation and introduce new functional groups. In analogous heterocyclic systems, such as 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), substitution at the C3 position has been shown to be critical for biological activity. nih.gov Adding a methyl group can enhance potency, while a larger ethyl group can diminish it, suggesting that the corresponding binding site is sterically constrained. nih.gov

Similarly, for the 3-phenyl-1lambda6-thiomorpholine-1,1-dione scaffold, introducing small alkyl groups at positions C2, C5, or C6 could be used to fine-tune the orientation of the C3-phenyl group. Furthermore, the introduction of functional groups like a hydroxyl (-OH) can provide new hydrogen bonding opportunities, which has been shown to enhance the potency of some inhibitors. nih.gov

The nitrogen atom of the thiomorpholine ring is a key site for functionalization. N-aryl derivatives of related thiomorpholine-3,5-diones have been synthesized by reacting the parent imide with corresponding anilines. researchgate.net A more direct route for N-aryl thiomorpholine-1,1-dioxides involves the one-pot, reduction-triggered double aza-Michael type 1,4-addition of nitroarenes to divinyl sulfones. researchgate.net This method provides efficient access to a variety of N-substituted analogs.

Table 2: N-Aryl Substitutions on Thiomorpholine-dione Scaffolds

| N-Substituent | Synthetic Method | Resulting Feature | Reference |

| Phenyl | Reaction with aniline (B41778) | Introduces aromatic system directly on the nitrogen. | researchgate.net |

| 2-Methylphenyl | Reaction with 2-methylaniline | Creates steric hindrance, leading to atropisomerism. | researchgate.net |

| 4-Chlorophenyl | Reaction with 4-chloroaniline | Modifies electronic properties of the ring system. | researchgate.net |

| Various Aryls | Reaction of nitroarenes with divinyl sulfone | One-pot synthesis for diverse library creation. | researchgate.net |

Strategies for Modulating Molecular Stability and Reactivity (e.g., steric shielding)

The introduction of substituents is a key strategy for modulating the stability and reactivity of the scaffold. For example, introducing bulky ortho-substituents on an N-aryl ring can lead to restricted rotation around the N-C(aryl) bond. researchgate.net This phenomenon, known as atropisomerism, can result in stable diastereomers at room temperature, which can be crucial for achieving specific conformational locks required for biological activity. researchgate.net

Steric shielding can also influence the reactivity of the heterocycle. A bulky group near a reactive center can hinder the approach of reagents, thereby increasing the molecule's stability or directing reactions to other, more accessible sites. For instance, the steric hindrance around the tertiary amine in some thiomorpholine-derived polymers makes it less accessible for protonation. mdpi.com

Chemo- and Regioselectivity Considerations in Derivatization

When multiple reactive sites exist on the this compound scaffold, achieving chemo- and regioselectivity is a significant synthetic challenge. The molecule contains the N-H proton, potentially acidic α-protons on the carbon backbone, and the aromatic phenyl ring, all of which could react under different conditions.

In the related S-oxidation of 3-aryl-2-phenyl-1,3-thiazolidin-4-ones, the reaction conditions determine the outcome. researchgate.net Using a controlled amount of an oxidizing agent like Oxone® at room temperature selectively yields the sulfoxide, while using excess reagent at higher temperatures leads to the sulfone. researchgate.net The electronic nature of substituents on the N-aryl ring can also influence this selectivity. researchgate.net A similar principle applies to the thiomorpholine-1,1-dione scaffold, where the choice of reagents, stoichiometry, and temperature would be critical to selectively target either the nitrogen, the carbon backbone, or the phenyl ring. For example, N-alkylation would typically be achieved under basic conditions, while electrophilic aromatic substitution would require Lewis or Brønsted acid catalysts to functionalize the phenyl ring.

Development of Hybrid Molecules Incorporating the this compound Core

Molecular hybridization is a modern strategy in drug design where two or more distinct pharmacophoric scaffolds are covalently linked to create a single hybrid molecule. This approach aims to produce compounds with improved affinity, better selectivity, or even a dual mode of action. The this compound core is an attractive building block for creating such hybrids.

The concept involves connecting the thiomorpholine-1,1-dione scaffold, often via its nitrogen atom or a functionalized position on the phenyl ring, to another biologically active moiety using a linker. This has been successfully applied to other heterocyclic systems, such as the development of imidazole-1,3,4-thiadiazole hybrids. mdpi.com

Table 3: Conceptual Design of Hybrid Molecules

| Scaffold 1 | Linker | Scaffold 2 (Example) | Potential Application Area |

| 3-Phenyl-thiomorpholine-1,1-dione | Alkyl chain | Imidazole | Antiprotozoal, Antifungal |

| 3-(4-aminophenyl)-thiomorpholine-1,1-dione | Amide bond | Benzofuran | Kinase Inhibition |

| N-(3-carboxypropyl)-3-phenyl-thiomorpholine-1,1-dione | Ester bond | Oxazolidinone | Antibacterial |

The development of such hybrid molecules represents a promising frontier for leveraging the structural and chemical attributes of the this compound scaffold to create novel chemical entities.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete assignment of the atomic connectivity and stereochemistry of 3-Phenyl-1lambda6-thiomorpholine-1,1-dione can be achieved.

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons and their neighboring environments. The expected proton signals are influenced by the electron-withdrawing sulfone group and the anisotropic effects of the phenyl ring.

The phenyl group protons are expected to appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm. The protons on the thiomorpholine (B91149) ring are diastereotopic and will exhibit complex splitting patterns. The methine proton at the C3 position, being adjacent to the phenyl group, would likely resonate as a multiplet. The methylene protons at C2, C5, and C6 are adjacent to strong electron-withdrawing groups (the sulfone and the nitrogen atom), causing them to be deshielded and shifted downfield. For instance, in the parent compound thiomorpholine, the methylene protons appear as pseudotriplets at approximately δ 2.66 and 3.08 ppm researchgate.net. The presence of the sulfone group in the 1,1-dioxide derivative is expected to shift these signals further downfield. The N-H proton of the secondary amine is anticipated to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (C₆H₅) | 7.20 - 7.50 | Multiplet | 5H |

| H3 (CH-Ph) | 3.80 - 4.10 | Multiplet | 1H |

| H2, H6 (-CH₂-SO₂) | 3.20 - 3.60 | Multiplet | 4H |

| H5 (-CH₂-N) | 3.00 - 3.40 | Multiplet | 2H |

Note: The predicted values are based on standard chemical shift ranges and analysis of related thiomorpholine structures.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Due to the molecular asymmetry, six distinct signals are expected for the thiomorpholine and phenyl rings.

The carbons of the phenyl ring typically resonate in the δ 125-150 ppm region libretexts.org. The ipso-carbon (the carbon attached to the thiomorpholine ring) will have a distinct chemical shift from the ortho, meta, and para carbons. The carbons of the thiomorpholine ring are significantly influenced by the attached heteroatoms. The C3 carbon, bearing the phenyl group, is expected in the δ 50-65 ppm range. The C2 and C6 carbons, being directly attached to the strongly electron-withdrawing sulfone group, will be the most deshielded of the aliphatic carbons, appearing significantly downfield. The C5 carbon, adjacent to the nitrogen, will also be deshielded relative to a simple alkane.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (C-ipso) | 135 - 145 |

| Phenyl (C-ortho, C-meta, C-para) | 125 - 130 |

| C3 (CH-Ph) | 50 - 65 |

| C2, C6 (CH₂-SO₂) | 45 - 55 |

Note: The predicted values are based on established chemical shift ranges for various functional groups. libretexts.orgudel.edu

To confirm the assignments made from 1D NMR spectra and to fully elucidate the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the H3 proton and the protons on C2, as well as between the protons on C5 and C6. This confirms the connectivity within the thiomorpholine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These ¹H-¹³C correlation experiments are crucial for assigning the carbon signals. They generate a 2D plot showing correlations between each proton and the carbon atom it is directly bonded to. For example, the signal for the H3 proton would show a cross-peak with the signal for the C3 carbon, allowing for its unambiguous identification in the ¹³C spectrum. mdpi.com This technique is essential for definitively assigning each carbon in the molecule's skeleton.

Computational chemistry provides powerful tools for validating experimentally determined structures. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach, often employed with Density Functional Theory (DFT), to predict NMR chemical shifts with high accuracy. conicet.gov.aracs.org

The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C). These calculated shielding values are then converted into chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (TMS). A strong correlation between the theoretically predicted chemical shifts and the experimental values provides powerful evidence for the correctness of the assigned structure. acs.org This integrated approach of experimental measurement and theoretical calculation is a cornerstone of modern structural elucidation.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, probe the vibrational modes of molecules. These methods are highly effective for identifying the specific functional groups present in a compound based on their characteristic absorption frequencies. edinburghanalytical.com

The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups.

The most prominent features would be the strong stretching vibrations of the sulfone (SO₂) group. These typically appear as two distinct bands: an asymmetric stretch (νas) in the 1350–1300 cm⁻¹ region and a symmetric stretch (νs) in the 1160–1120 cm⁻¹ region. The secondary amine (N-H) group should produce a moderate absorption band in the 3350-3250 cm⁻¹ range.

Other characteristic absorptions include C-H stretching vibrations for the aromatic phenyl ring (above 3000 cm⁻¹) and the aliphatic thiomorpholine ring (below 3000 cm⁻¹). The C=C stretching vibrations of the aromatic ring are expected to produce several bands of variable intensity between 1600 and 1450 cm⁻¹.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3350 - 3250 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2990 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Sulfone (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfone (SO₂) | Symmetric Stretch | 1160 - 1120 | Strong |

Note: Predicted wavenumbers are based on standard FT-IR correlation tables.

An extensive search for scientific literature detailing the advanced spectroscopic and crystallographic characterization of this compound did not yield specific experimental or computational data for this particular compound. While general methodologies for the requested analytical techniques are well-documented, published research focusing on the Fourier-Transform Raman spectroscopy, Potential Energy Distribution (PED) analysis, UV-Vis spectroscopy, and X-ray crystallography of this compound is not available in the public domain.

Information was found for related but structurally distinct molecules, such as other thiomorpholine derivatives or different phenyl-containing heterocyclic compounds. However, in adherence to the instructions to focus solely on this compound and maintain scientific accuracy, this information cannot be used to generate the requested article. The unique substitution pattern of the target compound means that its spectroscopic and crystallographic properties are specific and cannot be accurately extrapolated from different molecules.

Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the provided outline for this compound based on the currently available information.

Theoretical and Computational Chemistry Studies of 3 Phenyl 1lambda6 Thiomorpholine 1,1 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method in quantum chemistry, offering a balance between accuracy and computational cost. nih.gov It is extensively used to predict a wide array of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. For 3-Phenyl-1λ⁶-thiomorpholine-1,1-dione, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G* or higher), are instrumental in elucidating its fundamental chemical nature. nih.gov

Geometry Optimization and Conformational Landscape Analysis

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Geometry optimization using quantum chemical methods seeks to find the minimum energy conformation of a molecule on its potential energy surface. For a flexible molecule like 3-Phenyl-1λ⁶-thiomorpholine-1,1-dione, which contains a six-membered thiomorpholine (B91149) ring and a rotatable phenyl group, multiple conformers may exist.

Computational studies on analogous N-aryl-substituted thiomorpholine-3,5-diones have demonstrated the utility of quantum chemical calculations in understanding their dynamic stereochemistry and conformational preferences. For 3-Phenyl-1λ⁶-thiomorpholine-1,1-dione, it is anticipated that the chair conformation of the thiomorpholine ring would be the most stable, with the bulky phenyl group preferentially occupying the equatorial position to minimize steric hindrance.

Table 1: Illustrative Conformational Analysis Data for 3-Phenyl-1λ⁶-thiomorpholine-1,1-dione

| Conformer | Phenyl Group Orientation | Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.00 (most stable) |

| Chair | Axial | 2.5 - 4.0 |

| Twist-Boat | - | > 5.0 |

Note: This table presents hypothetical data based on established principles of conformational analysis for similar heterocyclic systems. Actual values would require specific DFT calculations.

Electronic Structure Analysis (e.g., HOMO-LUMO energy gaps, Frontier Molecular Orbitals - FMO)

The electronic structure of a molecule governs its chemical reactivity, optical properties, and conductivity. Frontier Molecular Orbital (FMO) theory is a key concept in understanding these aspects, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small energy gap generally indicates high chemical reactivity, low kinetic stability, and high polarizability, suggesting the molecule is more susceptible to chemical reactions.

For 3-Phenyl-1λ⁶-thiomorpholine-1,1-dione, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom of the thiomorpholine ring, which are the most electron-rich regions. Conversely, the LUMO is likely to be distributed over the electron-withdrawing sulfone group (SO₂) and the phenyl ring. The precise energy levels and the HOMO-LUMO gap can be calculated using DFT.

Table 2: Hypothetical Frontier Molecular Orbital Data for 3-Phenyl-1λ⁶-thiomorpholine-1,1-dione

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: This table contains illustrative data. The exact values are dependent on the level of theory and basis set used in the DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled donor NBO to an empty acceptor NBO.

Table 3: Illustrative NBO Analysis Data for Key Interactions in 3-Phenyl-1λ⁶-thiomorpholine-1,1-dione

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | σ(C-S) | ~ 2-5 |

| π (Phenyl) | σ(C-S) | ~ 1-3 |

| LP (O) | σ*(S-C) | ~ 0.5-2 |

Note: This table presents hypothetical stabilization energies to illustrate the concept of NBO analysis. Specific calculations are required for accurate values.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow regions represent intermediate potentials.

For 3-Phenyl-1λ⁶-thiomorpholine-1,1-dione, the MEP map would likely show negative potential around the oxygen atoms of the sulfone group and the π-system of the phenyl ring, making these areas prone to interaction with electrophiles. The hydrogen atoms, particularly those on the nitrogen and adjacent to the sulfone group, would exhibit positive potential, indicating them as sites for nucleophilic attack.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of the electron density that provide a detailed picture of chemical bonding. They partition the molecular space into regions corresponding to atomic cores, covalent bonds, and lone pairs, offering a visual representation of the Lewis bonding model.

An ELF analysis of 3-Phenyl-1λ⁶-thiomorpholine-1,1-dione would be expected to show high localization values in the regions of the C-C, C-H, C-N, C-S, and S-O bonds, confirming their covalent nature. Basins of high localization corresponding to the lone pairs on the nitrogen and oxygen atoms would also be evident. This analysis helps in understanding the nature and strength of the chemical bonds within the molecule.

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states, intermediates, and products. For reactions involving 3-Phenyl-1λ⁶-thiomorpholine-1,1-dione, computational studies can provide detailed insights into the reaction pathways, activation energies, and the factors controlling selectivity.

While specific computational studies on the reaction mechanisms of 3-Phenyl-1λ⁶-thiomorpholine-1,1-dione are not extensively reported in the literature, general reaction types for such heterocyclic systems can be investigated. For example, the mechanism of N-alkylation, oxidation of the sulfur atom, or reactions involving the phenyl ring could be computationally modeled. Such studies would involve locating the transition state structures for each step of the proposed mechanism and calculating the corresponding energy barriers. This information is vital for understanding the reaction kinetics and for optimizing reaction conditions.

In Silico Prediction of Spectroscopic Parameters (e.g., IR, Raman, UV-Vis, NMR)

The prediction of spectroscopic parameters via computational methods is a cornerstone of modern structural elucidation. Techniques like the Gauge-Independent Atomic Orbital (GIAO) method are frequently employed with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with high accuracy. Similarly, the vibrational frequencies for Infrared (IR) and Raman spectroscopy can be computed to aid in the interpretation of experimental spectra. TD-DFT is the standard method for predicting electronic transitions, which correspond to UV-Visible absorption spectra.

Had data been available, it would have been presented in a table format, detailing the predicted vibrational frequencies (in cm⁻¹), absorption maxima (λmax in nm), and chemical shifts (δ in ppm) for 3-Phenyl-1lambda6-thiomorpholine-1,1-dione, alongside the specific computational methods (functional and basis set) used for the predictions.

Advanced Computational Methodologies (e.g., Time-Dependent Density Functional Theory - TD-DFT)

TD-DFT is a powerful extension of DFT used to study the excited-state properties of molecules. researchgate.net It is instrumental in understanding electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. Such studies provide deep insights into the nature of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and the electronic transitions between them.

Computational Assessment of Molecular Recognition and Interactions (e.g., molecular docking for scaffold design and target interaction profiling)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jmpas.comnih.govnih.gov In drug discovery, this is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein receptor. jmpas.comrsc.org These in silico studies can predict binding affinities and visualize key interactions (like hydrogen bonds and hydrophobic interactions), guiding the design of new molecules with improved potency and selectivity. nih.govnih.gov The thiomorpholine scaffold, for instance, is present in various pharmacologically active compounds, making its derivatives interesting candidates for such computational screening.

For this compound, this section would have detailed the results of molecular docking studies against relevant biological targets. This would include data on binding energies (in kcal/mol), identification of key amino acid residues in the binding site, and an analysis of the intermolecular forces stabilizing the ligand-receptor complex, providing a rationale for its potential use as a molecular scaffold in medicinal chemistry.

Reactivity and Reaction Mechanisms of the 3 Phenyl 1lambda6 Thiomorpholine 1,1 Dione System

Ring-Opening and Ring-Closure Reactions of the Thiomorpholine-1,1-dione Core

The thiomorpholine-1,1-dione ring, a cyclic sulfone, is generally stable under many reaction conditions. However, under specific and often forcing conditions, ring-opening reactions can be induced. These reactions typically proceed via cleavage of the carbon-sulfur or carbon-nitrogen bonds.

Reductive desulfonylation, a common reaction for sulfones, can lead to ring cleavage. organicreactions.orgwikipedia.orgwikiwand.com Treatment with strong reducing agents, such as sodium amalgam or samarium(II) iodide, could potentially cleave a C-S bond, leading to a linear amino alcohol derivative after workup. The specific products would depend on the reaction conditions and the precise nature of the reducing agent used.

Conversely, ring-closure reactions to form the thiomorpholine-1,1-doxide skeleton are synthetically valuable. One-pot procedures involving the double 1,4-addition of in-situ reduced nitroarenes to divinyl sulfone have been developed to create N-aryl thiomorpholine-1,1-dioxides. researchgate.netsemanticscholar.org This method provides a direct route to the core structure of the title compound.

Table 1: Potential Ring-Opening Reactions

| Reaction Type | Reagents | Potential Products | Notes |

|---|---|---|---|

| Reductive Desulfonylation | Na/Hg, SmI₂ | Linear amino alcohols | Cleavage of C-S bonds. wikipedia.org |

Transformations Involving the Sulfone Group (SO₂)

One of the most significant reactions involving sulfones is their participation in olefination reactions. The Julia-Kocienski olefination, a modification of the Julia olefination, utilizes heteroaryl sulfones to react with aldehydes or ketones to form alkenes, often with high E-selectivity. nih.govresearchgate.netlibretexts.org While direct application on the 3-phenyl-1λ⁶-thiomorpholine-1,1-dione is not documented, the principle suggests that deprotonation alpha to the sulfone could generate a carbanion capable of reacting with carbonyl compounds.

The Ramberg-Bäcklund reaction is another classic transformation of sulfones, converting an α-halo sulfone into an alkene through a base-induced elimination of sulfur dioxide. organicreactions.orgwikiwand.com This would require prior halogenation at a position alpha to the sulfone group within the thiomorpholine (B91149) ring.

Photochemical reactions of sulfones are also known, often proceeding via radical intermediates. libretexts.orgcdnsciencepub.comresearchgate.net Irradiation of benzyl (B1604629) sulfones, for instance, can lead to the cleavage of the carbon-sulfur bond to form benzyl and sulfonyl radicals. cdnsciencepub.com

Table 2: Key Reactions of the Sulfone Group

| Reaction Name | Description | Required Co-reagents/Conditions |

|---|---|---|

| Julia-Kocienski Olefination | Forms alkenes from sulfones and carbonyls. nih.govresearchgate.netlibretexts.org | Strong base, aldehyde/ketone |

| Ramberg-Bäcklund Reaction | Converts α-halo sulfones to alkenes. organicreactions.orgwikiwand.com | Base, requires prior α-halogenation |

| Reductive Desulfonylation | Removes the SO₂ group, replacing it with hydrogen atoms. organicreactions.orgwikipedia.org | Strong reducing agents (e.g., Na/Hg) |

Electrophilic and Nucleophilic Reactions at the Phenyl Substituent

In many N-aryl systems, the nitrogen's activating, ortho-, para-directing effect dominates. byjus.com However, in strongly acidic media used for some electrophilic aromatic substitutions (e.g., nitration), protonation of the nitrogen can occur, converting it into a strongly deactivating, meta-directing group. youtube.com

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | meta-nitro derivative | Protonation of the amine nitrogen in strong acid leads to a deactivating, meta-directing group. youtube.com |

| Bromination | Br₂, FeBr₃ | ortho- and para-bromo derivatives | The nitrogen lone pair directs substitution to the ortho and para positions. byjus.com |

Nucleophilic aromatic substitution on the phenyl ring is generally difficult unless the ring is activated by strong electron-withdrawing groups, which is not the inherent state of the phenyl group in this molecule.

Pericyclic and Radical Reactions

While specific pericyclic reactions involving the 3-phenyl-1λ⁶-thiomorpholine-1,1-dione system are not well-documented, the potential for such reactions exists under appropriate conditions. For instance, if unsaturation were introduced into the thiomorpholine ring, electrocyclic ring-opening or cycloaddition reactions could be envisioned.

Radical reactions, however, are more readily anticipated. As mentioned, photochemical cleavage of the C-S bond can generate radical intermediates. libretexts.orgcdnsciencepub.com Radical additions to the phenyl ring are possible but generally less common than electrophilic substitutions. More likely are radical reactions involving the thiomorpholine ring, such as radical cyclization if an appropriate unsaturated side chain were present. nih.govnih.gov The initiation of such reactions could be achieved photochemically or through the use of radical initiators.

Applications in Advanced Chemical Synthesis and Functional Materials

Role as Versatile Synthetic Building Blocks and Intermediates for Complex Molecules

Integration into Functional Organic Materials (e.g., non-linear optical (NLO) applications, dyes)

The integration of 3-Phenyl-1lambda6-thiomorpholine-1,1-dione into functional organic materials, such as those for non-linear optical (NLO) applications or as dyes, is not documented in the available scientific literature. The development of NLO materials often relies on molecules with specific electronic properties, such as large hyperpolarizabilities, which are typically associated with extended π-conjugated systems and strong electron-donating and -accepting groups. While the phenyl group and the sulfone moiety in This compound could potentially influence its electronic characteristics, there are no published studies that have investigated or confirmed its suitability for these applications. Similarly, its use as a chromophore in the synthesis of dyes has not been reported.

Utility in Supramolecular Chemistry and Molecular Recognition Systems

There is no available research on the utility of This compound in the fields of supramolecular chemistry and molecular recognition. The design of molecules for these purposes typically involves the incorporation of specific recognition motifs capable of forming non-covalent interactions, such as hydrogen bonding, π-π stacking, or metal coordination. While the structure of This compound contains potential sites for such interactions, including the N-H group, the sulfone oxygens, and the phenyl ring, its ability to act as a host or guest in a supramolecular assembly or to participate in a specific molecular recognition event has not been experimentally demonstrated or theoretically explored in published studies.

Application as Protective Groups in Complex Chemical Syntheses (e.g., oligonucleotide synthesis)

The application of This compound as a protective group in complex chemical syntheses, including oligonucleotide synthesis, has not been reported in the scientific literature. Protective group chemistry relies on the ability of a functional group to be introduced and removed under specific and mild conditions without affecting other parts of a molecule. While various nitrogen- and sulfur-containing heterocycles have been explored as protective groups, there is no evidence to suggest that This compound has been evaluated or utilized for this purpose.

Exploration in Chemical Biology as Mechanistic Probes for Molecular Targets (excluding clinical efficacy)

The exploration of This compound in chemical biology as a mechanistic probe for molecular targets is another area where specific research is currently absent from the scientific record. The development of chemical probes requires a compound to exhibit specific interactions with a biological target, allowing for the investigation of its function. Although thiomorpholine (B91149) scaffolds are present in some biologically active molecules, there are no published studies that focus on This compound as a tool for probing molecular targets in a chemical biology context.

Future Research Directions and Unresolved Challenges for 3 Phenyl 1lambda6 Thiomorpholine 1,1 Dione

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of thiomorpholine-1,1-diones, particularly substituted derivatives, often relies on multi-step procedures that may involve harsh reagents and generate significant waste. google.com A primary challenge is the development of more efficient and sustainable methods for the synthesis of 3-Phenyl-1lambda6-thiomorpholine-1,1-dione.

Future research should focus on one-pot or tandem reactions that construct the heterocyclic core and introduce the phenyl substituent in a single, streamlined process. For instance, methods involving the indium-mediated one-pot reduction-triggered double 1,4-addition of nitroarenes to divinyl sulfones could be adapted for this purpose. semanticscholar.org The use of sulfur dioxide surrogates, such as the bench-stable solid DABCO-bis(sulfur dioxide) (DABSO), presents a safer and more convenient alternative to gaseous SO2 for introducing the sulfone moiety. nih.gov

Furthermore, the principles of green chemistry should be integrated into synthetic design. This includes the use of environmentally benign solvents, catalyst-free reactions where possible, and the development of continuous flow processes. researchgate.netacs.orgnih.govchemrxiv.org Flow chemistry, in particular, offers advantages in terms of safety, scalability, and precise control over reaction parameters, which could be highly beneficial for the synthesis of this and related compounds. acs.orgnih.govchemrxiv.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Advantages | Potential Challenges |

|---|---|---|

| One-Pot Reactions | Reduced workup steps, improved atom economy, less solvent waste. semanticscholar.orgresearchgate.net | Requires careful optimization of reaction conditions to avoid side products. |

| Flow Chemistry | Enhanced safety, precise temperature and pressure control, easier scalability. acs.orgnih.govchemrxiv.org | Initial setup costs can be high; optimization of flow parameters is necessary. |

| Use of SO2 Surrogates | Avoids handling of toxic and gaseous SO2, improved safety and convenience. nih.gov | The reactivity of surrogates may differ from SO2, requiring re-optimization. |

| Catalyst-Free Methods | Avoids toxic or expensive metal catalysts, simpler purification. researchgate.net | May have a more limited substrate scope and require higher temperatures. |

Advanced Computational Design of Analogues with Predetermined Chemical and Electronic Properties

Quantitative Structure-Activity Relationship (QSAR) studies can be instrumental in building models that correlate structural features with specific biological activities or chemical properties. nih.gov By generating a virtual library of analogues and calculating various molecular descriptors, it is possible to identify candidates with a higher probability of exhibiting desired characteristics before committing to their synthesis. This approach significantly reduces the time and resources required for experimental screening.

A key challenge in this area is the accuracy of the computational models, which depends heavily on the chosen level of theory and the availability of experimental data for validation. nih.gov Future work should aim to develop and refine computational protocols specifically for this class of compounds, potentially leading to the in-silico design of molecules with predetermined functions.

Table 2: Computational Approaches for Analogue Design

| Computational Method | Application | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure, and spectroscopic properties. mdpi.comresearchgate.net | Understanding of stability, reactivity, and the effect of substituents. researchgate.net |

| QSAR | Correlation of chemical structure with biological activity or physical properties. nih.gov | Identification of key structural features for desired properties; prioritization of synthetic targets. |

| Molecular Docking | Prediction of binding modes and affinities of analogues to biological targets. nih.gov | Design of compounds with enhanced biological activity. nih.gov |

Exploration of Novel Reactivity Pathways and Unconventional Transformations

The sulfone group in this compound is often considered chemically inert, but recent advances in catalysis have shown that sulfones can participate in a variety of transformations. researchgate.netrsc.org A significant area for future research is the exploration of novel reactivity pathways for this compound, particularly those involving the activation of otherwise unreactive bonds.

The phenyl group at the C3 position presents an opportunity for late-stage functionalization through C-H activation reactions. rsc.orgnih.govresearchgate.net Palladium-catalyzed C-H activation, for example, could enable the introduction of a wide range of substituents at the ortho-position of the phenyl ring, providing rapid access to a diverse library of analogues. rsc.orgresearchgate.net

Furthermore, the sulfone moiety itself can be a target for unconventional transformations. Desulfonylative cross-coupling reactions, where the sulfone acts as a leaving group, have emerged as a powerful tool in organic synthesis. researchgate.netrsc.orgcruddengroup.com Investigating the potential of this compound to undergo such reactions could lead to the development of new synthetic strategies and the creation of novel molecular scaffolds. The challenge lies in developing selective catalytic systems that can activate the specific C-S or C-H bonds of interest without degrading the core heterocyclic structure. acs.org

Integration with Machine Learning and AI in Chemical Synthesis and Discovery

Retrosynthesis prediction models, powered by machine learning, can propose novel and efficient synthetic routes to the target compound and its analogues. nih.govox.ac.ukchemrxiv.orgacs.org These tools can analyze vast databases of chemical reactions to identify disconnections and starting materials that may not be obvious to a human chemist. Transfer learning approaches are particularly promising for improving the accuracy of these predictions for less common heterocyclic systems. mdpi.com

Expanding the Scope of Applications in Emerging Areas of Chemical Science

While thiomorpholine (B91149) derivatives have been explored for various biological activities, the potential applications of this compound remain largely untapped. jchemrev.comjchemrev.comresearchgate.netmdpi.com Future research should aim to expand the scope of its applications into emerging areas of chemical science.

In materials science, the rigid sulfone group can impart desirable properties such as high thermal stability and resistance to oxidation. wikipedia.org Polymers incorporating the this compound scaffold could potentially exhibit unique physical and chemical properties. taylorandfrancis.comresearchgate.net The phenyl group also offers a site for further modification to tune the material's characteristics.

In chemical biology, this compound could serve as a core scaffold for the development of new chemical probes to study biological processes. Its chirality and defined three-dimensional structure may allow for specific interactions with biological macromolecules. The exploration of its potential as an enzyme inhibitor or as a modulator of protein-protein interactions could lead to new therapeutic avenues. nih.gov The key challenge will be to identify the specific areas where the unique structural features of this compound can provide a distinct advantage over existing molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.